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Compound of Interest

Compound Name: 5-Bromosalicylaldehyde

Cat. No.: B098134

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 5-bromosalicylaldehyde. It is intended for
researchers, scientists, and professionals in drug development who require detailed spectral
information and analytical protocols for this compound.

Spectroscopic Data

The following tables summarize the key spectral data for 5-bromosalicylaldehyde, facilitating
easy reference and comparison.

Table 1: *H NMR Spectral Data of 5-Bromosalicylaldehyde

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment
ppm (9) Hz
Aldehyde proton (-
9.87 Singlet yaep (
CHO)
7.80 Doublet 2.5 Aromatic proton (H-6)
7.65 Doublet of doublets 8.8,2.5 Aromatic proton (H-4)
6.95 Doublet 8.8 Aromatic proton (H-3)
11.0 (approx.) Broad Singlet - Hydroxyl proton (-OH)
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Table 2: 13C NMR Spectral Data of 5-Bromosalicylaldehyde([1]

Chemical Shift (8) ppm

Assighment

1955 Aldehyde carbon (C=0)

160.0 Aromatic carbon (C-2, attached to -OH)
140.1 Aromatic carbon (C-4)

125.5 Aromatic carbon (C-6)

1215 Aromatic carbon (C-1, attached to -CHO)
120.0 Aromatic carbon (C-3)

110.0 Aromatic carbon (C-5, attached to -Br)

Table 3: IR Spectral Data of 5-Bromosalicylaldehyde[2][3]

Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Broad, Medium O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2900-2800 Weak C-H stretch (aldehyde)
1660-1680 Strong C=0 stretch (aldehyde)
1600-1450 Medium-Strong C=C stretch (aromatic ring)
1300-1000 Strong C-O stretch (phenol)
850-550 Strong C-Br stretch

Table 4. Mass Spectrometry Data of 5-Bromosalicylaldehyde[4]
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miz Relative Intensity (%) Assighment

200/202 High Molecular ion [M]* and [M+2]*
199/201 Moderate [M-H]*

171/173 Moderate [M-CHO]*

121 Moderate [M-Br]*

92 Moderate [M-Br-CHOJ*

64 High [CsHa]*

63 High [CsH3]*

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 NMR Spectroscopy (*H and 13C)

e Sample Preparation:

o Weigh 10-20 mg of 5-bromosalicylaldehyde.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or

DMSO-ds) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

¢ |nstrumentation and Parameters:

o Spectrometer: A 300 MHz or higher NMR spectrometer.

o 'H NMR Parameters:

= Number of scans: 16

» Relaxation delay: 1.0 s
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= Pulse width: 30°
» Acquisition time: 4 s
o 1BC NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.5 s

Decoupling: Proton broadband decoupling.
2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance
(ATR) technique.[5]

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol
and allowing it to dry completely.

o Place a small amount (a few milligrams) of the solid 5-bromosalicylaldehyde sample
onto the center of the ATR crystal.[5]

o Data Acquisition:

o

Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

o

Collect a background spectrum of the empty, clean ATR crystal.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm™1.

[e]

Clean the ATR crystal thoroughly after the measurement.
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2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry
(GC-MS).[6]

e Sample Preparation:

o Prepare a dilute solution of 5-bromosalicylaldehyde (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e GC-MS System and Conditions:
o Gas Chromatograph:
= Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

= Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 um film
thickness).

s Carrier Gas: Helium at a constant flow of 1 mL/min.

= Oven Program: Initial temperature of 100°C for 2 min, then ramp to 280°C at 20°C/min,
and hold for 5 min.

o Mass Spectrometer:

lonization Mode: Electron lonization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 450.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 5-bromosalicylaldehyde.
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Workflow for Spectroscopic Analysis of 5-Bromosalicylaldehyde
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Spectroscopic analysis workflow for 5-Bromosalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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